3-Dithiole-4,5-dicarboxylate
Description
Significance of the 1,3-Dithiole Core in Contemporary Heterocyclic Chemistry Research
The 1,3-dithiole ring system, a five-membered heterocycle containing two sulfur atoms at positions 1 and 3, is a cornerstone in modern heterocyclic chemistry. wikipedia.org Its unique electronic properties, including the ability to form a stable 6π-aromatic 1,3-dithiolium cation, make it an exceptional electron-donating group. rsc.org This characteristic is fundamental to its widespread use in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are crucial components in the development of organic conductors and superconductors. researchgate.netdur.ac.uk
The sulfur atoms in the 1,3-dithiole core impart significant chemical reactivity and stability to its derivatives. chemimpex.com They can participate in various chemical reactions, including cycloadditions, making them versatile building blocks for creating complex molecular architectures. chemimpex.comnih.gov This reactivity is harnessed in the synthesis of novel materials, pharmaceuticals, and agrochemicals. chemimpex.com Furthermore, the presence of sulfur allows for strong intermolecular interactions, which is advantageous in the design of materials with specific electronic and magnetic properties. acs.org The annulation of the 1,3-dithiole ring to other molecular frameworks, such as o-quinones, has been shown to create redox-active ligands with remarkable stability in different redox states. nih.gov
Historical Context and Evolution of Research on 3-Dithiole-4,5-dicarboxylate Systems
Research into 1,2-dithiole-3-thiones, precursors to 1,3-dithioles, dates back to 1884. nih.gov However, the focused investigation into 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and its analogs gained significant momentum with the search for conducting organic solids. researchgate.net A key synthetic route to 1,this compound derivatives involves the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes, a reaction that has been extensively studied. nih.govresearchgate.net
One of the earliest and most common methods for synthesizing dimethyl 2-thioxo-1,this compound involves the reaction of dimethyl acetylenedicarboxylate (B1228247) with ethylene (B1197577) trithiocarbonate (B1256668) in refluxing toluene (B28343). mdpi.comfrontiersin.orgnih.gov This method, with some modifications, remains a staple in the synthesis of this important precursor. frontiersin.orgnih.gov Over the years, research has expanded to include various derivatives and their applications. For instance, the conversion of the dimethyl ester to the corresponding dicarboxylic acid allows for further functionalization, such as coupling with amino acids to enhance biological activity and water solubility. mdpi.com The rich chemistry of these systems has led to their use in creating a wide array of heterocyclic compounds. nih.govmdpi.com
Current Research Frontiers and Academic Relevance of this compound Chemistry
The academic relevance of this compound chemistry continues to grow, with active research in several key areas.
Materials Science: Derivatives of 1,this compound are integral to the development of advanced materials. They serve as precursors for tetrathiafulvalene (TTF) derivatives, which are essential for creating molecular conductors. tcichemicals.com The ability to tune the electronic and photophysical properties of dithiolene complexes by altering the attached ligands makes them highly attractive for applications in nonlinear optics and electronic materials. wiley.com Recent research has focused on synthesizing novel π-conjugated ligands containing the 1,3-dithiol-2-ylidene moiety to construct heterobimetallic clusters with interesting magnetic properties, including single-molecule-magnet behavior. acs.org
Medicinal and Agricultural Chemistry: The 1,3-dithiole core is a recognized pharmacophore found in various natural products and biologically active compounds. mdpi.com Research has explored the potential of 1,this compound derivatives as anticancer, anti-inflammatory, and antioxidant agents. chemimpex.comontosight.ai For example, dimethyl 2-(phenyl(phenyldiazenyl)methylene)-1,this compound has been investigated for its cytotoxicity against various human cancer cell lines. ontosight.ai In agriculture, certain derivatives have shown promise as fungicides and pesticides. chemimpex.com
Electrochemical Applications: The redox-active nature of the 1,3-dithiole system is being exploited in the development of new electrochemical technologies. dur.ac.uk A notable application is the use of 2-thioxo-1,this compound compounds as electrolyte additives in lithium secondary batteries. These additives can form a stable solid electrolyte interface (SEI) film on the anode, leading to improved room-temperature and high-temperature cycle life characteristics of the battery. epo.org
Supramolecular Chemistry and Catalysis: The ability of 1,3-dithiole derivatives to act as ligands for metal ions has led to their use in supramolecular chemistry and catalysis. ijisrt.com They are employed in the construction of coordination polymers and as structural and functional models for the active sites of molybdoenzymes. nih.govacs.org The synthesis of asymmetrically substituted dithiolene ligands allows for the fine-tuning of the properties of the resulting metal complexes. nih.gov
Interactive Data Tables
Physicochemical Properties of Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate
| Property | Value | Source |
| CAS Number | 7396-41-0 | chemimpex.com |
| Molecular Formula | C7H6O4S3 | chemimpex.com |
| Molecular Weight | 250.3 g/mol | chemimpex.com |
| Appearance | Light yellow to brown crystalline powder | chemimpex.com |
| Melting Point | 85 - 90 °C | chemimpex.com |
| Purity | ≥ 98% (GC) | chemimpex.com |
Spectroscopic Data for Dimethyl 2-Thio-1,this compound
| Spectroscopy Type | Peak Information | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.90 (s, 6H, CH₃) | frontiersin.orgnih.gov |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 207.2 (C=S), 157.9 (C=O), 138.1 (C=C), 53.85 (CH₃) | frontiersin.orgnih.gov |
Properties
Molecular Formula |
C45H42N2O8S6 |
|---|---|
Molecular Weight |
931.2 g/mol |
IUPAC Name |
dimethyl 2-[6-[[4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-sulfanylidenequinolin-6-yl]-phenylmethyl]-1,2,2-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C45H42N2O8S6/c1-44(2)36(56)30(42-58-32(38(48)52-7)33(59-42)39(49)53-8)25-20-23(16-18-27(25)46(44)5)29(22-14-12-11-13-15-22)24-17-19-28-26(21-24)31(37(57)45(3,4)47(28)6)43-60-34(40(50)54-9)35(61-43)41(51)55-10/h11-21,29H,1-10H3 |
InChI Key |
CMBQEVCNEWPKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C)C=CC(=C3)C(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C(C(=S)C6=C7SC(=C(S7)C(=O)OC)C(=O)OC)(C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Dithiole 4,5 Dicarboxylate Derivatives
Classical Synthetic Routes to the 1,3-Dithiole-2-thione-4,5-dicarboxylate Skeleton
The foundational structure of 1,3-dithiole-2-thione-4,5-dicarboxylate is typically assembled through established reactions involving activated alkynes and sulfur-containing precursors.
Reaction of Activated Acetylenes with Sulfur-Containing Precursors
A prevalent and well-documented method for synthesizing the 1,3-dithiole-2-thione-4,5-dicarboxylate core involves the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD), a highly electrophilic alkyne, with various sulfur sources. thieme-connect.comsigmaaldrich.com One common approach is the reaction of DMAD with ethylene (B1197577) trithiocarbonate (B1256668), which proceeds via a 1,3-dipolar cycloaddition to form a key intermediate ylide. mdpi.com This reaction is often carried out by refluxing in a solvent like toluene (B28343) and produces dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate in substantial yields. mdpi.com
Another classical method involves the reaction of carbon disulfide with sources of acetylenedicarboxylate. For instance, the reduction of carbon disulfide with sodium can produce sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), a versatile precursor for various dithiolene complexes and tetrathiafulvalenes. wikipedia.org This salt can then be further reacted to yield the desired dicarboxylate esters. wikipedia.org
The reaction of 5-unsubstituted 1,2-dithiole-3-thiones with activated acetylenes like DMAD also provides a pathway to 2-thioformylmethylene-1,3-dithioles. researchgate.net These reactions can sometimes lead to further additions or rearrangements, highlighting the complexity and versatility of these classical routes. researchgate.net
Table 1: Classical Synthetic Reactions for 1,3-Dithiole-2-thione-4,5-dicarboxylate Skeleton
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Ethylene trithiocarbonate, Dimethyl acetylenedicarboxylate (DMAD) | Reflux in toluene | Dimethyl 2-thioxo-1,this compound | mdpi.com |
| Carbon disulfide, Sodium | - | Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | wikipedia.org |
| 5-Unsubstituted 1,2-dithiole-3-thiones, Dimethyl acetylenedicarboxylate (DMAD) | - | 2-Thioformylmethylene-1,3-dithioles | researchgate.net |
| 1,3-Dithiolan-2-thiones, Dimethyl acetylenedicarboxylate (DMAD) | - | Dimethyl 2-thioxo-1,this compound | sigmaaldrich.com |
Strategies for Modifying Existing Synthetic Pathways to this compound
Modifications to classical synthetic routes aim to improve yields, introduce new functionalities, or simplify procedures. One strategy involves the one-pot synthesis of related dithiole structures. For example, a three-component reaction of indandione, carbon disulfide, and diethyl acetylenedicarboxylate (DEAD) in the presence of triethylamine (B128534) has been used to synthesize diethyl 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-1,3-dithiolane-4,5-dicarboxylate. researchgate.net This approach offers an efficient pathway to highly functionalized dithiole derivatives.
Another modification involves the use of different catalytic systems or reaction media to influence the outcome of the reaction. The choice of solvent and base can be critical in directing the reaction towards the desired product and minimizing side reactions. researchgate.net For instance, in the synthesis of pyrazolone-1,4-dithiafulvene hybrids, the selection of the solvent and base was found to be significant in optimizing the reaction yield. researchgate.net
Modern Approaches for the Synthesis of Functionalized 3-Dithiole-4,5-dicarboxylates
Contemporary synthetic methods focus on creating a diverse range of functionalized 1,3-dithiole-4,5-dicarboxylates with tailored properties, often employing more sophisticated and selective chemical transformations.
Introduction of Novel Linkers and Diverse Substituent Groups
Modern synthetic strategies facilitate the introduction of a wide array of linkers and substituent groups to the 1,this compound core, enabling the fine-tuning of its electronic and structural properties for specific applications. dntb.gov.uaacs.org This is often achieved through multi-step syntheses where the core structure is first assembled and then functionalized.
For example, the synthesis of polythioethers has been achieved through the rapid reaction of dimethyl acetylenedicarboxylate with dithiols in the presence of an organobase catalyst. acs.org This method allows for the incorporation of various dithiol compounds, leading to a diversity of polymer structures. acs.org Furthermore, the synthesis of functionalized oligodeoxyribonucleotides has been accomplished using a silyl (B83357) linker, demonstrating the potential for creating complex biomolecular conjugates. nih.gov
The coupling of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid with amino acids using coupling agents like HBTU has been employed to synthesize novel 2-thioxo-1,3-dithiol-carboxamides. mdpi.com This approach allows for the introduction of chiral amino acid moieties, leading to compounds with potential biological activity. mdpi.com
Table 2: Examples of Functionalized 1,this compound Derivatives
| Functional Group/Linker | Synthetic Approach | Resulting Compound Class | Reference(s) |
| Dithiol-based polymers | Reaction with various dithiols | Polythioethers | acs.org |
| Amino acids | Coupling with 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid | 2-Thioxo-1,3-dithiol-carboxamides | mdpi.com |
| Silyl linker | Use of a silyl-type linker for solid-phase synthesis | Functionalized oligodeoxyribonucleotides | nih.gov |
| Quinoline (B57606) moiety | Multi-step synthesis involving coupling of dithiole and quinoline components | Diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,this compound | smolecule.com |
Regioselective and Stereoselective Syntheses of this compound Analogues
Achieving regioselectivity and stereoselectivity is a key focus in modern organic synthesis. In the context of 1,this compound analogues, this control allows for the precise arrangement of substituents, which is crucial for applications where molecular geometry dictates function.
Regioselective synthesis has been demonstrated in the reaction of active methylene (B1212753) compounds with carbon disulfide in the presence of dialkyl acetylenedicarboxylates. researchgate.net This reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield ketene (B1206846) dithioacetals with good regioselectivity. researchgate.net Similarly, the cyclocondensation of o-phenylenediamines with aroylpyruvates can be controlled to produce specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones by carefully selecting the reaction conditions. beilstein-journals.org
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch While specific examples of stereoselective synthesis of 1,this compound itself are not extensively detailed in the provided context, the principles of asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, are applicable. ethz.ch The synthesis of chiral bis(TTF) diamides from chiral 1,2-cyclohexanediamine (B1199290) demonstrates the successful application of stereoselective methods in related sulfur-containing heterocyclic systems. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of 1,3-dithiole-4,5-dicarboxylates aims to reduce the environmental impact of these chemical processes. This includes the use of less hazardous solvents, developing one-pot syntheses to minimize waste, and employing catalytic methods.
An example of a greener approach is the one-pot, three-component synthesis of 2-(2-oxoindolin-3-ylidene)-1,3-dithiole-4,5-dicarboxylates. researchgate.net This method simplifies the synthetic procedure, reduces the number of purification steps, and consequently minimizes solvent and energy consumption. Microwave-assisted synthesis under solvent-free conditions has also been reported for the synthesis of related thiazoline (B8809763) heterocycles from thiosemicarbazone derivatives and DMAD, offering advantages such as shorter reaction times and improved yields. researchgate.net The use of natural catalysts, such as shrimp chitin, in cycloaddition reactions to produce 1,3-dithiole-2-ylidene systems also represents a move towards more sustainable synthetic practices. researchgate.net
Reactivity and Mechanistic Investigations of 3 Dithiole 4,5 Dicarboxylate Compounds
Cycloaddition Reactions Involving the 1,3-Dithiole System.nih.govmdpi.comgrafiati.comwikipedia.orguzh.chrsc.orggrafiati.comnih.govntu.ac.uk
The carbon-carbon double bond within the 1,3-dithiole-4,5-dicarboxylate core is an active participant in various cycloaddition reactions. Its reactivity is influenced by the presence of the adjacent sulfur atoms and the electron-withdrawing ester groups, making it a versatile building block in heterocyclic synthesis.
1,3-Dipolar cycloadditions represent a significant class of reactions for the 1,3-dithiole system. The reaction of 1,2-dithiole-3-thiones with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for forming the 1,3-dithiole ring structure itself. mdpi.comresearchgate.netnih.govgrafiati.com This transformation is considered one of the most studied reactions for this class of sulfur-containing heterocycles. nih.govgrafiati.com For instance, the reaction between 4,5-dichloro-3H-1,2-dithiole-3-thione and DMAD yields dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,this compound. nih.govnih.govgrafiati.com This product can then undergo further reactions. nih.govgrafiati.com
In some cases, the initially formed 1,3-dithiole can react with a second molecule of the alkyne. mdpi.com Research has also shown that the 1,3-dithiolium cation, a related species, can undergo intramolecular [3+2] cycloadditions with adjacent alkene and allene (B1206475) groups. nih.gov These reactions proceed through a one-step asynchronous pathway. nih.gov
The versatility of these cycloadditions is further demonstrated by the reaction of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides with activated alkynes, which leads to the unexpected formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles. researchgate.netnih.gov This transformation proceeds through a novel intermediate, 1-(1,3-dithiol-2-ylidene)-N-phenylethan-1-yliumimidothioate. researchgate.netnih.gov
A summary of representative 1,3-dipolar cycloaddition reactions is presented below:
| 1,3-Dithiole Precursor | Dipolarophile | Key Conditions | Resulting Product Class | Reference |
|---|---|---|---|---|
| 4,5-dichloro-3H-1,2-dithiole-3-thione | Dimethyl acetylenedicarboxylate (DMAD) | - | 2-(1,2-dichloro-2-thioxoethylidene)-1,this compound | nih.govnih.govgrafiati.com |
| Bis mdpi.comnih.govdithiolopyrrole ketothione | Diacyl acetylenes | - | Bis-adducts ( researchgate.netnih.govdithioles) | nih.gov |
| 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides | Activated alkynes | Base (e.g., Me₂NH from DMF or Et₃N) | 2-(thiophen-3(2H)-ylidene)-1,3-dithioles | mdpi.com |
The hetero-Diels-Alder reaction, a variant of the classic Diels-Alder reaction, allows for the synthesis of six-membered heterocyclic compounds. wikipedia.org In these reactions, a heteroatom is part of the diene or dienophile. wikipedia.org The C=C double bond in 1,3-dithiole-4,5-dicarboxylates can act as a dienophile, reacting with a conjugated diene. Conversely, related thione derivatives can function as heterodienes.
While direct examples involving dialkyl 1,this compound as the dienophile are not extensively detailed in the provided search results, the broader class of 1,3-dithioles participates in such reactions. For instance, transient 2-oxo or 2-thioxo-1,3-dithiole intermediates containing exocyclic diene systems have been reacted with dienophiles like fullerene C60 to form complex adducts. academie-sciences.fr This demonstrates the capability of the dithiole framework to be incorporated into diene systems suitable for Diels-Alder cycloadditions. academie-sciences.fr The reaction of thiochalcones (1-thiabuta-1,3-dienes) with acetylenic dienophiles to form 4H-thiopyrans is a well-documented example of a hetero-Diels-Alder reaction. uzh.ch
Exploration of 1,3-Dipolar Cycloadditions in this compound Chemistry
Nucleophilic and Electrophilic Transformations of this compound Derivatives.nih.govgrafiati.comwikipedia.org
The electronic nature of the 1,this compound system allows for both nucleophilic and electrophilic attack. The electron-withdrawing ester groups render the double bond susceptible to nucleophilic addition.
Research has shown that derivatives of 1,this compound can be synthesized through nucleophilic substitution reactions. For example, starting from dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,this compound, the chlorine atoms can be substituted by various amines to produce a series of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides. nih.govnih.govgrafiati.com This thioacyl chloride precursor, in turn, reacts readily with amines, phenol, and thiophenol to yield the corresponding thioamides and esters. nih.gov
The 1,3-dithiolium cation, an oxidized form of the 1,3-dithiole ring, is particularly susceptible to attack by nucleophiles, although its reactivity has not been as extensively surveyed as other aspects of its chemistry. nih.gov
Mechanistic Elucidation of Rearrangement Reactions in this compound Systems.wikipedia.orgnih.gov
Computational studies using Density Functional Theory (DFT) have been employed to unravel the mechanisms of related systems. For example, the intramolecular cycloaddition of 1,3-dithiolium cations with adjacent alkynyl groups can proceed via either a stepwise or a one-step mechanism, depending on the π-conjugation of the alkyne moiety. nih.gov Following the initial cycloaddition, the resulting intermediates can undergo a series of reactions including rearrangement and ring-opening to yield thermodynamically favored products. nih.gov
Derivatization Strategies via Ester Modifications of the this compound Core.grafiati.comnih.gov
The two carboxylate groups on the 1,3-dithiole ring provide convenient handles for further molecular modifications. Standard ester manipulations can be employed to create a variety of derivatives.
One key transformation is the hydrolysis of the diester to the corresponding 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid. mdpi.com This dicarboxylic acid is a crucial intermediate for synthesizing other derivatives, such as carboxamides, through coupling reactions. mdpi.com For instance, the dicarboxylic acid can be coupled with protected amino acids using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form novel 2-thioxo-1,3-dithiole-carboxamides. mdpi.com The proposed mechanism for this coupling involves the initial activation of the carboxylic acid by HBTU, followed by nucleophilic attack by the amine of the amino acid. mdpi.com
These derivatization strategies allow for the introduction of diverse functional groups and the construction of more complex molecules built upon the 1,this compound scaffold, enabling the exploration of their properties in various applications.
Coordination Chemistry and Supramolecular Architecture of 3 Dithiole 4,5 Dicarboxylate Ligands
Ligand Design Principles and Diverse Coordination Modes of 3-Dithiole-4,5-dicarboxylate Derivatives
The design of ligands based on the this compound framework is rooted in the inherent properties of its sulfur-rich heterocyclic system and the strategic placement of its coordinating carboxylate groups. Sulfur-based organic ligands are noted for the enhanced covalent character of their coordination bonds due to the lower electronegativity of sulfur compared to oxygen or nitrogen, which facilitates electron transport. tum.de The 1,3-dithiole ring itself is a π-electron delocalized system, a feature that is critical in the assembly of electrically conducting materials. wiley.com
Modifications to the core 1,3-dithiole structure allow for the tuning of the ligand's electronic properties and coordination behavior. For instance, the introduction of a thione group (C=S) at the 2-position yields dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (DDTD), a derivative whose exceptional sulfur redox chemistry and polarizability have been a subject of interest. wiley.comresearchgate.net Further functionalization, such as the incorporation of pyridyl groups to create ligands like dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound, introduces additional nitrogen donor sites, expanding the coordinative possibilities and enabling the formation of complex heterometallic structures. acs.orgresearchgate.net
The dicarboxylate groups are the primary coordination sites, offering versatile binding modes. researchgate.net They can chelate to a single metal center or, more commonly, bridge between two or more metal ions, leading to the formation of extended structures like coordination polymers and metal-organic frameworks (MOFs). tum.detandfonline.com This bridging capability is fundamental to the construction of the polynuclear and supramolecular architectures discussed in subsequent sections.
Synthesis and Structural Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes using this compound ligands typically begins with the preparation of the ligand itself. A common route involves the 1,3-dipolar cycloaddition reaction between an ethylene (B1197577) trithiocarbonate (B1256668) derivative and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yields dimethyl 2-thioxo-1,this compound. mdpi.com The resulting ester can then be hydrolyzed to the corresponding 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid. mdpi.com These ligands are then reacted with various metal salts under different conditions to produce a diverse array of coordination compounds.
Transition Metal Complexes
A variety of transition metal complexes have been synthesized using dicarboxylate ligands derived from the 1,3-dithiole framework. These complexes are typically characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
For example, a one-dimensional cobalt(II) coordination polymer, [{Co2(trioTTF)2(H2O)6}·5H2O]n, was prepared using a tetrathiafulvalene (B1198394) (TTF) derived ligand, 2-(...)-1,this compound (trioTTF). sciengine.com In this structure, the carboxylate groups bridge cobalt centers, forming the polymeric chain. sciengine.com In another instance, dinuclear rhenium(I) carbonyl complexes of the type Re2(L)(CO)6Cl2 were synthesized with ligands where the 1,this compound unit is part of a larger, conjugated system incorporating di(2-pyridyl)quinoxaline. researchgate.net The synthesis of cobalt(II) macrocyclic complexes has also been achieved through template reactions involving dicarboxylic acids and diamines, with spectroscopic data confirming the coordination of the metal to the ligand framework. nih.gov
| Complex Formula | Metal Ion | Ligand Abbreviation | Key Structural Feature |
| [{Co2(trioTTF)2(H2O)6}·5H2O]n | Co(II) | trioTTF | 1D coordination polymer |
| Re2(L2)(CO)6Cl2 | Re(I) | L2 | Dinuclear complex |
| [Co(TAML1)Cl2] | Co(II) | TAML1 | Macrocyclic complex |
Heterobimetallic and Polynuclear Cluster Formation
The versatile coordination modes of this compound derivatives are particularly effective in the construction of heterobimetallic and polynuclear clusters. By using these ligands in conjunction with other building blocks, researchers have created intricate molecular architectures.
One notable example involves the use of dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound (L3) as an auxiliary ligand with a tricyanometalate building block, [(i-BuTp)Fe(CN)3]−, to produce a rectangular-square Fe2Ni2 cluster. acs.org A similar strategy yielded a trinuclear [(Tp)2Fe2(CN)6Co(L3)2]·5H2O cluster. acs.org In these structures, the L3 ligand coordinates to the Ni(II) or Co(II) centers through its pyridyl nitrogen atoms, while the cyanide groups from the iron-containing building block bridge to these metals, forming the cluster. acs.orgacs.org
Furthermore, deprotonation of a rhenium(I) tricarbonyl complex containing 2-(di(2-pyridyl)methylene)-1,3-dithiole-4,5-dicarboxylic acid created a metalloligand that was subsequently used to synthesize trinuclear heterometallic complexes with copper and manganese. researchgate.net The ability to form such discrete, high-nuclearity species highlights the control afforded by these carefully designed ligands. researchgate.netscience.gov
| Cluster Formula | Metal Ions | Ligand | Cluster Type |
| [(i-BuTp)Fe(CN)3Ni(L3)2]2·2ClO4·6H2O | Fe(III), Ni(II) | L3 | Fe2Ni2 rectangular-square |
| [(Tp)2Fe2(CN)6Co(L3)2]·5H2O | Fe(III), Co(II) | L3 | Fe2Co trinuclear |
| M(MeOH)4[ClRe(CO)3(Hbpydt)]2·2MeOH | Re(I), Cu(II) or Mn(II) | Hbpydt | Trinuclear heterometallic |
Construction of Supramolecular Assemblies and Frameworks Utilizing this compound Units
Beyond discrete molecules and simple polymers, this compound ligands are instrumental in building higher-order supramolecular assemblies and frameworks. cymitquimica.com These organized structures are not only held together by strong metal-ligand coordination bonds but are also stabilized by a network of weaker intermolecular forces. hiroshima-u.ac.jp
Investigation of Self-Assembly Processes and Driving Forces
The formation of supramolecular structures from this compound units is a self-assembly process driven by the thermodynamic preference for stable, ordered arrangements. acs.org The primary driving force is the coordination between the carboxylate groups and metal ions, which dictates the fundamental connectivity and dimensionality of the resulting framework. tum.de The flexibility of the ligand and the coordination geometry of the metal ion play crucial roles in determining the final architecture, which can range from one-dimensional chains to two- or three-dimensional networks. tum.deresearchgate.net The process often involves the assembly of molecular building blocks, such as the heterometallic clusters described previously, into more extended structures through intermolecular interactions. acs.orgacs.org
Analysis of Intermolecular Interactions (e.g., π-π stacking, S...S contacts)
In the Fe2Ni2 and Fe2Co clusters, intermolecular π-π stacking interactions are observed between the aromatic rings of the ligands, linking the clusters into 2D sheets. acs.org In some cases, short S···S contacts further connect these sheets into a 3D supramolecular structure. acs.org Similarly, in the 1D Co(II) coordination polymer [{Co2(trioTTF)2(H2O)6}·5H2O]n, short intermolecular S···S contacts of 3.565 Å are observed between the TTF moieties of adjacent chains, which can influence the electronic properties of the material. sciengine.com In halogen adducts of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate, a rich array of chalcogen-chalcogen and chalcogen-halogen interactions, alongside hydrogen bonding from the ester groups, significantly enhances the long-range order of the supramolecular structures. researchgate.net These varied and competing interactions provide a powerful tool for crystal engineering with this class of ligands. researchgate.net
Exploration of Spin-State Chemistry and Magnetic Behavior in this compound Based Coordination Systems
The unique electronic and structural characteristics of ligands derived from the this compound framework make them exceptional candidates for constructing coordination compounds with interesting and tunable magnetic properties. The sulfur-rich dithiole core, combined with the versatile coordinating carboxylate groups, provides a platform for creating systems that exhibit phenomena ranging from spin crossover (SCO) to single-molecule magnet (SMM) behavior and various forms of magnetic ordering.
Detailed Research Findings
Research into coordination systems incorporating this compound and its derivatives has revealed a rich variety of magnetic phenomena. The specific metal ion and the molecular architecture are key determinants of the observed properties.
Iron (Fe) Complexes: Iron complexes are central to the study of spin-state phenomena. mdpi.com In a dinuclear iron(II) complex bridged by a dimerized 1,3-dithiole-2-thione-4,5-dithiolate ligand, magnetic susceptibility measurements and Mössbauer spectroscopy revealed temperature-dependent magnetic behavior. researchgate.net The system was found to have a triplet ground state that is more stable than the singlet state, with significant spin density delocalized over the sulfur-rich bridging ligand. researchgate.net This delocalization is a characteristic feature of such olefindithiolate complexes and is crucial for mediating magnetic exchange interactions between metal centers. researchgate.net
Cobalt (Co) and Nickel (Ni) Complexes: Coordination compounds of cobalt and nickel with dithiole-dicarboxylate type ligands have been shown to exhibit fascinating magnetic coupling and single-molecule magnet (SMM) properties. SMMs are individual molecules that can function as tiny magnets, displaying slow relaxation of magnetization and magnetic hysteresis below a certain blocking temperature.
For instance, studies on heterobimetallic clusters using dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound as an auxiliary ligand have demonstrated intramolecular ferromagnetic coupling. acs.org Two rectangular Fe₂Ni₂ clusters and a trinuclear Fe₂Co cluster were synthesized and characterized. acs.org The Fe₂Ni₂ clusters, in particular, showed frequency dependencies in their alternating-current (AC) magnetic susceptibility data, which is a hallmark of SMM behavior. acs.org This indicates that these molecules have a significant energy barrier to spin reversal.
Similarly, a one-dimensional Co(II) coordination polymer incorporating a tetrathiafulvalene-derived dicarboxylate ligand, specifically 2-(5,6,8,9,11,12,14,15-octahydro- researchgate.netCurrent time information in Bangalore, IN.dithiolo[4,5-h] mdpi.comCurrent time information in Bangalore, IN.hiroshima-u.ac.jpresearchgate.netsciengine.comtrioxadithiacyclopentadecin-2-ylidene)-1,this compound, was found to exhibit ferromagnetic interactions at low temperatures. sciengine.com The magnetic properties in these systems are often influenced by supramolecular interactions, such as π-π stacking and short S···S contacts, which can create pathways for magnetic exchange. acs.orgsciengine.com
The table below summarizes the magnetic properties of selected coordination complexes based on this compound derivatives.
| Compound Formula | Metal Ion(s) | Magnetic Behavior | Key Findings |
| [Fe(C5H5)(CO)2(C3S5-C3S5)Fe(C5H5)(CO)2] | Fe(II) | Paramagnetic, Triplet Ground State | The triplet state is more stable than the singlet state. Significant spin density is delocalized onto the sulfur-rich dithiolate bridge. researchgate.net |
| [(Tp)Fe(CN)3Ni(L)2]2·2ClO4·6H2O (L = dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound derivative) | Fe(III), Ni(II) | Ferromagnetic Coupling, Single-Molecule Magnet | Shows frequency-dependent AC susceptibility, indicating SMM behavior with an effective spin-reversal barrier (Ueff) of 13.5 K. acs.org |
| [(Tp)2Fe2(CN)6Co(L)2]·5H2O (L = dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound) | Fe(III), Co(II) | Ferromagnetic Coupling | Intramolecular ferromagnetic interactions are observed between the metal centers. acs.org |
| [{Co2(trioTTF)2(H2O)6}·5H2O]n (trioTTF = a tetrathiafulvalene-dicarboxylate ligand) | Co(II) | Ferromagnetic Interaction | A 1D coordination polymer that exhibits ferromagnetic interactions at low temperatures, influenced by intermolecular S···S contacts. sciengine.com |
| [Ni(tfadt)2]− salt (tfadt = 2-(trifluoromethyl)acrylonitrile-1,2-dithiolate) | Ni(III) | Magnetic Bistability, Paramagnetic to Diamagnetic | Undergoes two first-order transitions around 249 K and 137 K, associated with dimerization and tetramerization of the anionic stacks, leading to a drop in magnetic susceptibility. acs.org |
In some nickel dithiolene complexes, temperature-induced transitions can lead to magnetic bistability. For example, a ferricinium salt of an anionic nickel dithiolene complex was shown to exhibit a Curie-type paramagnetic behavior at high temperatures. acs.org Upon cooling, it undergoes two distinct first-order phase transitions that involve the dimerization and subsequent tetramerization of the nickel dithiolene stacks, resulting in a shift to a diamagnetic state. acs.org This behavior highlights how subtle changes in the supramolecular architecture can have a profound impact on the bulk magnetic properties.
Applications of 3 Dithiole 4,5 Dicarboxylate in Advanced Materials Science
Development of Electronic Materials Based on 3-Dithiole-4,5-dicarboxylate Derivatives
Derivatives of this compound are extensively explored for their potential in electronic materials. The presence of the dithiole moiety provides electron-donating properties, which are crucial for the development of conductive and semi-conductive materials. nih.gov These compounds are often used as precursors for tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are well-known for their role in organic electronics. chemscene.comchemscene.com
Research on Molecular Conductors and Superconductors
The field of molecular conductors has greatly benefited from the use of this compound derivatives. These compounds serve as foundational components for creating organic metals and superconductors. shu.ac.uk The sulfur-rich nature of the dithiole ring facilitates strong intermolecular interactions, which are essential for charge transport in molecular crystals. The resulting materials, often charge-transfer salts, can exhibit metallic conductivity and, in some cases, superconductivity at low temperatures. shu.ac.uk
Derivatives such as dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate are key starting materials in the synthesis of more complex donor molecules like bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF), which has been instrumental in the discovery of numerous organic superconductors. shu.ac.uktcichemicals.com Research has shown that the structural modifications of the this compound core allow for fine-tuning of the electronic properties of the final materials. nih.gov
| Derivative | Application Area | Key Finding |
| Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate | Molecular Conductors | Precursor to tetrathiafulvalene (TTF) type donors. tcichemicals.com |
| 1,3-dithiol-2-ylidenes | Electronic Materials | Utilized as building blocks due to high electron-donating properties. nih.gov |
| Metal dithiolene complexes | Molecular Superconductors | Acceptor-based organic superconductors have been developed from these complexes. tcichemicals.com |
Optoelectronic Applications: Organic Light-Emitting Diodes (OLEDs) and Related Devices
The versatile electronic properties of this compound derivatives also lend themselves to optoelectronic applications. These compounds have been investigated for their use in organic light-emitting diodes (OLEDs). The ability to form stable molecular structures with tunable energy levels is a key advantage in designing efficient light-emitting materials. While direct applications of the parent compound are less common, its derivatives are incorporated into more complex molecules designed for use in OLEDs and other electronic devices like liquid crystal displays and photovoltaic cells. researchgate.net
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Investigations
In the realm of solar energy, derivatives of this compound have been explored as components in dye-sensitized solar cells (DSSCs). acs.org The sulfur-containing heterocycle can be part of a larger dye molecule that absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). acs.orgresearchgate.net The efficiency of these cells is influenced by the molecular structure of the dye, including the nature of the donor and acceptor groups and the π-conjugated spacer connecting them. researchgate.net
For instance, platinum(II) complexes incorporating dithiolate ligands derived from similar sulfur-rich precursors have been synthesized and tested as sensitizers in DSSCs. acs.orgnih.gov The performance of these dyes is compared with standard ruthenium-based sensitizers, with some derivatives showing promising photovoltaic performance. acs.orgnih.gov Research in this area focuses on tuning the molecular properties of these dyes to improve light absorption and charge transfer processes. researchgate.net
Design and Research of Nonlinear Optical (NLO) Materials Incorporating this compound Scaffolds
The unique electronic structure of this compound derivatives makes them attractive for applications in nonlinear optics (NLO). These materials can exhibit a change in their refractive index or absorption coefficient in response to high-intensity light. researchgate.net The rich chemistry of these heterocycles allows for the creation of compounds with enhanced NLO properties. nih.gov
Research has focused on synthesizing organometallic complexes and push-pull systems where the dithiole moiety acts as an electron donor. acs.orgacs.org These molecules can possess large third-order NLO responses, which are crucial for applications such as optical limiting and all-optical switching. researchgate.netacs.org For example, metal dithiolene complexes, which can be synthesized from this compound precursors, have shown significant NLO activity. researchgate.netresearchgate.net
Integration of this compound Units into Polymeric and Nanostructured Materials
The incorporation of this compound units into larger molecular assemblies like polymers and nanostructures opens up new avenues for creating advanced materials. chemimpex.com The dithiole unit can be functionalized and then polymerized to create materials with enhanced thermal stability, durability, and specific electronic properties. chemimpex.comrsc.org
Crystal engineering studies have shown that adducts of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate with dihalogens can form layered polymeric networks through charge-transfer and hydrogen bonding interactions. rsc.org Furthermore, derivatives of this compound have been used in the synthesis of semiconducting polymers. nih.govresearchgate.net These materials are of interest for applications in organic electronics.
Catalytic Research Applications of this compound Derived Systems
While the primary focus of research on this compound has been in materials science, there is emerging interest in the catalytic applications of systems derived from it. The sulfur atoms in the dithiole ring can coordinate with metal centers, making these compounds potential ligands for catalytic complexes. For example, molybdenum cluster sulfides functionalized with dithiolene ligands have been studied for their potential catalytic activity, drawing analogies to the active sites of MoS2 nanoparticles. tdx.cat While this area is less developed compared to electronic and optical applications, it represents a promising direction for future research.
Theoretical and Computational Studies on 3 Dithiole 4,5 Dicarboxylate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical behavior. Both Density Functional Theory (DFT) and ab initio methods have been applied to 3-dithiole-4,5-dicarboxylate systems to provide a detailed picture of their intrinsic properties.
Density Functional Theory (DFT) has become a popular and effective method for calculating the molecular properties of dithiole systems due to its balance of computational cost and accuracy. mdpi.com DFT studies on derivatives like dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (DDTD) and related 2-thioxo-1,3-dithiol-carboxamides have provided significant insights. wiley.commdpi.com
Researchers have used DFT, particularly the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), to optimize molecular geometries, revealing key bond lengths and angles. wiley.commdpi.com These calculations are essential for understanding the planarity and conjugation within the dithiole ring system. For instance, calculations on DDTD have determined its ground-state geometry and helped in assigning vibrational modes observed in FT-Raman and FT-IR spectra. wiley.com
A primary focus of DFT investigations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com In studies of 2-thioxo-1,3-dithiol-carboxamides, the HOMO and LUMO were found to be localized on the 2-thioxo-1,3-dithiol moiety, identifying it as the most reactive region of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electrophilic and nucleophilic sites within a molecule. mdpi.com In these maps, red areas indicate high electron density (nucleophilic sites), while blue areas signify low electron density (electrophilic sites), offering a guide to intermolecular interactions and reaction sites. mdpi.com
Furthermore, time-dependent DFT (TD-DFT) is employed to predict electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. wiley.com
Table 1: Selected DFT-Calculated Properties for Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (DDTD) Calculations performed at the B3LYP-TD/6-311+G(d,p) level.
| Property | Calculated Value | Reference |
| Electronic Transition 1 | 324 nm (f = 0.1478) | wiley.com |
| Electronic Transition 2 | 317 nm (f = 0.0054) | wiley.com |
| Electronic Transition 3 | 296 nm (f = 0.0017) | wiley.com |
| Electronic Transition 4 | 285 nm (f = 0.0191) | wiley.com |
| f = oscillator strength |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for probing complex electronic systems. For dithiolate complexes, which can exhibit multireference character, methods like the state-average complete active space self-consistent field (SA-CASSCF) followed by N-electron valence state perturbation theory (NEVPT2) are employed. researchgate.net
Ab initio methods are also used to derive high-quality parameters for developing force fields used in subsequent molecular dynamics simulations.
Density Functional Theory (DFT) Investigations of 3-Dithiole-4,5-dicarboxylates
Molecular Dynamics and Simulation Studies of Intermolecular Interactions Involving 3-Dithiole-4,5-dicarboxylates
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. These simulations are vital for understanding how this compound systems behave in condensed phases, such as in solution or in the solid state. dovepress.comanalis.com.my
Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with molecular dynamics, allowing for the study of dynamic processes like dimerization and solvent coordination without a pre-parameterized force field. researchgate.net AIMD simulations of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) salts in acetonitrile (B52724) solution have revealed the formation of stable dimeric structures and have explored the coordination of solvent molecules to the cationic centers. researchgate.net
Key analyses from MD simulations include:
Radial Distribution Function (RDF): This function describes how the density of surrounding particles varies as a function of distance from a reference particle. analis.com.my It is used to identify strong intermolecular interactions, such as hydrogen bonds or the close packing of molecular fragments. analis.com.my
Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): RMSD tracks the conformational changes of a molecule over the simulation time, indicating the stability of the system. dovepress.com RMSF measures the fluctuation of individual atoms or residues, highlighting flexible or rigid regions of the molecule. dovepress.complos.org
Hydrogen Bond Analysis: This analysis quantifies the formation and lifetime of hydrogen bonds between the dithiole system and solvent molecules or other species, which is crucial for understanding solubility and interaction mechanisms. dovepress.complos.org
These simulation techniques are essential for bridging the gap between the properties of a single molecule and the behavior of a bulk material, which is governed by complex intermolecular forces. researchgate.net
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, identification of transient intermediates, and calculation of activation barriers.
One significant transformation studied computationally is the formation of 1,3-dithioles from other sulfur-containing heterocycles. For example, the photolytic degradation of dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate has been investigated. researchgate.net Computational studies support a mechanism where photolysis leads to the formation of a highly reactive thiirene (B1235720) intermediate. researchgate.net This intermediate is often too unstable to be isolated experimentally but can be characterized computationally. In this specific case, the thiirene rapidly dimerizes to yield a stable tetra(carbomethoxy)thiophene, a transformation rationalized by the electronic influence of the two ester groups. researchgate.net
Another key reaction is the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form 1,3-dithiole derivatives. grafiati.comgrafiati.com DFT calculations have been used to explore the pathways of such cycloaddition reactions, determining whether they are concerted or stepwise and explaining the observed regioselectivity. grafiati.com
Computational studies also help to rationalize reaction mechanisms in multi-step syntheses. For example, in the coupling of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with amino acids, a plausible reaction mechanism involving the formation of several intermediates has been suggested based on chemical principles and computational modeling. mdpi.com
Table 2: Computationally Studied Reaction Intermediates in Dithiole Chemistry
| Precursor/Reaction | Intermediate | Product Type | Computational Insight |
| Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate (Photolysis) | Thiirene | Thiophene | Identification of transient intermediate and rationalization of dimerization pathway. researchgate.net |
| 1,2-Dithiole-3-thiones + Alkynes | Cycloadduct | 1,3-Dithiole | Elucidation of [3+2] cycloaddition mechanism and regioselectivity. grafiati.comgrafiati.com |
| 2-Thioxo-1,3-dithiol-4,5-dicarboxylic acid + Amino Acid | Acyl-activated species | Amide | Suggestion of a plausible stepwise mechanism for amide bond formation. mdpi.com |
Prediction of Novel this compound Derivatives with Tailored Electronic Properties
A major goal of theoretical and computational chemistry is the rational design of new molecules with desired functionalities. By leveraging the understanding of structure-property relationships gained from DFT and other methods, scientists can predict the properties of novel this compound derivatives before undertaking their synthesis.
The electronic properties of the this compound core can be fine-tuned by introducing different substituent groups. For example, attaching electron-donating or electron-withdrawing groups to the dithiole ring or the carboxylate functions can systematically alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. acs.org A smaller gap is often desirable for applications in molecular conductors, while a larger gap might be targeted for dielectric materials. researchgate.net
Computational screening allows for the evaluation of a large library of virtual compounds. By calculating key descriptors—such as the HOMO-LUMO gap, electron affinity, ionization potential, and nonlinear optical (NLO) properties—for various derivatives, researchers can identify promising candidates for specific applications. For example, dithiolene-based systems are extensively explored as building blocks for single-component molecular metals and organic conductors. researchgate.netmdpi.com Computational predictions guide the synthetic efforts toward derivatives with optimized intermolecular interactions (e.g., S···S contacts) and electronic band structures conducive to high charge mobility. mdpi.com This predictive power accelerates the discovery of new functional materials for electronics and optoelectronics.
Advanced Analytical and Spectroscopic Characterization in 3 Dithiole 4,5 Dicarboxylate Research
X-ray Crystallography for Precise Solid-State Structure Determination of 3-Dithiole-4,5-dicarboxylates
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of 3-dithiole-4,5-dicarboxylate, this technique has been instrumental in confirming molecular structures and understanding intermolecular interactions that govern their packing in crystals.
In one study, the structure of dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound was unambiguously confirmed by a single-crystal X-ray diffraction study. mdpi.comnih.govmdpi.com This analysis provided conclusive evidence for the compound's specific isomeric form, which could not be confidently determined from spectroscopic data alone. mdpi.comnih.gov The data is collected at low temperatures, such as 100K or 170K, to minimize thermal vibrations and obtain a clearer electron density map. mdpi.comfrontiersin.org
Similarly, X-ray crystallography has been used to determine the structures of various metal complexes incorporating dithiolene ligands derived from this compound. For instance, the crystal structures of several heterobimetallic clusters have been resolved, revealing intricate square and 2D sheet structures formed through intermolecular π-π stacking interactions. acs.org These structural details are crucial for understanding the magnetic properties of these materials. acs.org
Interactive Table: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound | - | - | Confirmed isomeric structure | mdpi.comnih.gov |
| [(Tp)Fe(CN)₃Ni(L₃)₂]₂·2ClO₄·6H₂O (L₃ = dimethyl 2-[di(pyridin-2-yl)methylene]-1,this compound) | - | - | Square structure with π-π stacking | acs.org |
| [NiII(Me₆- ane-N₄)][Zn(dmit)₂] (dmit = 1,3-dithiole-2-thione-4,5-dithiolate) | Monoclinic | P2₁/n | Intermolecular hydrogen bonds between cations and anions | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation of 3-Dithiole-4,5-dicarboxylates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
For instance, in the characterization of dimethyl 2-thio-1,this compound, the ¹H NMR spectrum in CDCl₃ shows a singlet at 3.90 ppm corresponding to the six protons of the two methyl groups. frontiersin.org The ¹³C NMR spectrum of the same compound exhibits signals at 207.2 ppm (C=S), 157.9 ppm (C=O), 138.1 ppm (C=C), and 53.85 ppm (CH₃). frontiersin.org
The synthesis of more complex derivatives, such as 2-thioxo-1,3-dithiol-carboxamides, has also been monitored and confirmed using NMR. mdpi.com For one such derivative, the ¹H NMR spectrum revealed a doublet for the alanine (B10760859) CH₃ protons at δ = 1.5 ppm and singlets for the CO₂-CH₃ protons and the HCS proton at δ = 3.8 ppm and δ = 6.7 ppm, respectively. mdpi.com The ¹³C NMR spectra provided further confirmation with signals for the methyl groups, peptide amide, ester group, and the CH group of the dithiole ring. mdpi.com
Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Dimethyl 2-thio-1,this compound | CDCl₃ | 3.90 (s, 6H, CH₃) | 207.2 (C=S), 157.9 (C=O), 138.1 (C=C), 53.85 (CH₃) | frontiersin.org |
| Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4-ylidene)-1,this compound | - | - | - | ontosight.ai |
| Dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound | CDCl₃ | 1.40 (m, 6H), 4.39 (m, 4H), 7.31 (m, 1H), 7.44 (t, J = 7.9, 2H), 7.60 (d, J = 8.1, 2H), 9.29 (s, 1H) | 14.0, 63.0, 106.5, 124.2, 127.0, 127.8, 129.0, 136.9, 138.3, 154.5, 159.0, 160.1, 180.1 | mdpi.com |
| 2-Thioxo-1,3-dithiol-carboxamide derivative (compound a) | CDCl₃ | 1.5 (d, J=7.2 Hz, CH₃), 3.8 (s, CO₂-CH₃), 4.6 (m, CH), 6.7 (s, HCS) | 18.64 (CH₃), 49.20 (peptide amide), 53.36 (quaternary CO), 132.52 (CH), 157.33 (quaternary CSO), 173.53 (C-CO₂), 211.11 (C=S) | mdpi.comnih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of 3-Dithiole-4,5-dicarboxylates
For dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (DDTD), FT-IR and FT-Raman spectra have been extensively studied. wiley.com The IR spectrum shows characteristic bands for the C=O stretching vibrations of the ester groups around 1720-1745 cm⁻¹ and the C=S stretching vibration. frontiersin.orgwiley.com Resonance Raman spectra, obtained with different excitation wavelengths, have been used to investigate the electronic transitions and photodymanics of DDTD. wiley.com
In studies of metal complexes with dithiolene ligands, vibrational spectroscopy is crucial for understanding the coordination environment. For example, in tris(dmit) complexes (where dmit is 1,3-dithiole-2-thione-4,5-dithiolate), IR and Raman spectra have been used to identify C=C and C-S stretching modes, as well as metal-sulfur (M-S) stretching frequencies below 500 cm⁻¹. nih.govnih.gov These vibrational frequencies can be used to distinguish between different conformations of the complex. nih.gov
Interactive Table: Key Vibrational Frequencies (cm⁻¹) for this compound Derivatives
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds and assessing their purity. By providing a highly accurate mass-to-charge ratio (m/z), HRMS allows for the unambiguous determination of a compound's molecular formula.
The synthesis of various this compound derivatives has been validated using HRMS. mdpi.comnih.gov For example, the structure of dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound was confirmed by HRMS, which supported the proposed molecular formula. mdpi.com Similarly, HRMS has been used to characterize bisbenzimidazole dithiol derivatives and their analogs, providing precise mass measurements that match the calculated values. researchgate.net
In the study of dithiol aryl arsenic compounds, ESI/APCI MS was used to confirm the formation of the desired products, with the observed m/z values corresponding to the calculated molecular weights. doi.org
Interactive Table: HRMS Data for Selected Dithiole Derivatives
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Dimethyl 2-thio-1,this compound | APCI-MS | 249.94 | 250.71 | frontiersin.org |
| Methyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound | ESI | - | - | mdpi.com |
| A bisbenzimidazole dithiol derivative (C₁₄H₉N₄S₂I) | ESI | 304.953 | 304.956 | researchgate.net |
| 4-(1,3,2-dithiaarsolan-2-yl)aniline | ESI/APCI | 259.96 | 259.90 | doi.org |
Electrochemical Characterization Techniques: Cyclic Voltammetry and Beyond
The electrochemical properties of this compound and its metal complexes are of significant interest due to their potential applications in molecular electronics and catalysis. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds.
Metal dithiolene complexes, in particular, exhibit rich electrochemistry due to the "non-innocent" character of the dithiolene ligand, meaning the ligand itself can be oxidized or reduced. acs.org The extensive π-electron delocalization in these complexes allows for multiple, often reversible, redox states. uni-greifswald.de
Cyclic voltammograms of fluorene (B118485) derivatives bearing a 1,2-dithiole (B8566573) moiety show two separate, single-electron reversible redox waves. acs.org The redox potentials can be tuned by the substituents on the fluorene ring. acs.org In the case of some dithiolene complexes, CV studies have revealed irreversible processes, with the electrochemical activity being influenced by peripheral groups on the heterocyclic system. idexlab.com The study of single-component molecular conductors based on metal bis-dithiolene complexes also heavily relies on electrochemical measurements to understand their transport properties. researchgate.net
Interactive Table: Electrochemical Data for Selected Dithiole Derivatives
| Compound/Complex Type | Technique | Key Findings | Reference |
| Fluorene derivatives with 1,2-dithiole | Cyclic Voltammetry | Two separate, single-electron reversible redox waves | acs.org |
| Bis nih.govresearchgate.netDithiolo nih.govresearchgate.netthiazine derivatives | Cyclic Voltammetry | Irreversible processes influenced by peripheral groups | idexlab.com |
| Metal bis-dithiolene complexes | Cyclic Voltammetry | Multiple, often reversible, redox states due to ligand non-innocence | uni-greifswald.de |
| Neutral gold or nickel dithiolene complexes | Electrical Conductivity Measurements | Found to be poor semiconductors at room temperature | researchgate.net |
Emerging Research Areas and Future Perspectives for 3 Dithiole 4,5 Dicarboxylate
Integration into Hybrid Organic-Inorganic Materials for Advanced Functionalities
The development of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs), represents a significant and expanding area of research for dithiolene-based ligands, including derivatives of 3-dithiole-4,5-dicarboxylate. These materials merge the desirable properties of both organic and inorganic components, leading to advanced functionalities.
Dithiolene-based MOFs are noted for their high degree of synthetic tunability, allowing for the incorporation of various metals and ligands to tailor the material's properties for specific applications. nsf.gov For instance, dithiolene ligands can be functionalized with carboxylic acid groups, which then coordinate with metal ions like Zr(IV) or In(III) to form robust, porous frameworks. nih.govacs.org An example is the use of nickel bis(dithiolene-dibenzoic acid) as a metalloligand to construct MOFs. acs.orgacs.org This approach creates materials with enzyme-mimicking capabilities and high selectivity for applications like CO2 electroreduction. acs.orgnih.gov
The integration of dithiolene units into MOFs has led to materials with remarkable properties, including:
Photocurrent and Photothermal Conversion: Nickel bis(dithiolene)-based MOFs are strong absorbers of sunlight and exhibit high thermal and photostability, making them excellent candidates for photothermal and photocurrent agents. acs.org
Catalysis: Dithiolene-based MOFs containing metals like cobalt or nickel have been extensively studied for the hydrogen evolution reaction (HER). nsf.gov Furthermore, MOFs incorporating enzyme-mimicking nickel bis(dithiolene) ligands have shown high selectivity in the electroreduction of CO2. acs.orgnih.gov
Sensing and Sorption: The unique electronic structure of dithiolene complexes makes them suitable for chemical sensors. researchgate.net Their porous nature in MOFs also allows for applications in gas sorption and separation. acs.org
The ability to create hybrid materials such as [Mn(5-MeOsaltmen)(acetone)]2[Ni(dmit)2]6, which combines single-molecule magnets with dithiolene complexes, highlights the modularity and potential for creating multifunctional materials. acs.org Future research is expected to further exploit the synergistic effects between the organic dithiolene linkers and inorganic metal nodes to create materials with unprecedented functionalities.
Development of Novel Functionalization Strategies for Enhanced Performance of this compound Derivatives
The performance of materials and molecules derived from this compound is critically dependent on the ability to modify its core structure. Researchers are actively developing novel functionalization strategies to enhance and tune the properties of these derivatives for specific applications.
One primary strategy involves the modification of the carboxylate groups. For example, 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid, derived from its dimethyl ester, serves as a crucial intermediate. mdpi.comnih.gov This dicarboxylic acid can be coupled with various amino acids using agents like HBTU to form 2-thioxo-1,3-dithiol-carboxamides, demonstrating a pathway to peptide-based functionalization. mdpi.comresearchgate.net
Another key approach is the synthesis of dithiolene ligands with additional coordinating atoms, such as nitrogen. ulisboa.pt These ligands can act as bridging units, selectively binding different metal ions to create complex coordination architectures, including 1D chains, 2D layers, or 3D polymers. ulisboa.pt This strategy is promising for developing new molecular magnetic materials. ulisboa.pt
Further functionalization can be achieved through reactions at the thione group or the dithiole ring itself. The 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a well-studied reaction for forming 1,3-dithioles. nih.gov More complex, one-pot reactions can produce highly functionalized hybrids, such as pyrazolone-1,4-dithiafulvenes, by reacting components like β-keto esters, hydrazines, and carbon disulfide. researchgate.net
The table below summarizes some functionalization approaches and their outcomes:
| Starting Material | Reagents/Method | Functionalized Product | Enhanced Property/Application |
| Dimethyl 2-thioxo-1,this compound | 1. NaOH (hydrolysis) 2. Amino acids, HBTU (coupling) | 2-Thioxo-1,3-dithiol-carboxamides | Potential antispasmodic agents |
| 4,5-dichloro-3H-1,2-dithiole-3-thione | 1. DMAD 2. Amines | 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides | Intermediates for complex heterocycles |
| 1,2-dithiole-3-thiones | Alkynes (1,3-dipolar cycloaddition) | Substituted 1,3-dithioles | Precursors for conductive materials |
| β-keto esters, hydrazines, CS2, DMAD | One-pot reaction | Pyrazolone-1,4-dithiafulvene hybrids | Biologically active molecules |
These strategies enable the fine-tuning of electronic properties, solubility, and biological interactions, paving the way for advanced materials and bioactive molecules. mdpi.comresearchgate.net
Bio-inspired and Bioinorganic Chemistry Applications of 3-Dithiole-4,5-dicarboxylates (e.g., Molybdoenzyme Active Site Models)
The dithiolene moiety is a crucial component in the active sites of all pterin-containing molybdenum (Mo) and tungsten (W) enzymes. nih.govmdpi.com This has spurred significant interest in using synthetic dithiolene complexes, including those derived from this compound, as models to understand the structure, spectroscopy, and function of these vital metalloenzymes. nih.govresearchgate.net
Researchers have successfully synthesized molybdenum-oxo complexes with dithiolene ligands to model the active sites of enzymes like those in the DMSO reductase family. researchgate.netresearchgate.net For example, a Mo(IV) mono-oxido bis-dithiolene complex, [MoO(mohdt)2]²⁻ (where mohdt is 1-methoxy-1-oxo-4-hydroxy-but-2-ene-2,3-bis-thiolate), was created as a structural and functional model. researchgate.net The ligand for this model was prepared in a multi-step synthesis starting from dimethyl-but-2-ynedioate, a related precursor to the dicarboxylate family. researchgate.netnih.gov
Key aspects of this research include:
Structural Mimicry: Synthetic complexes are designed to replicate the coordination environment of the metal center in the enzyme, which typically involves one or two dithiolene ligands from a molybdopterin cofactor. mdpi.comuni-goettingen.de
Functional Analogues: These models are studied for their ability to perform catalytic reactions analogous to the native enzymes, such as oxygen atom transfer (OAT). researchgate.netnih.gov The OAT activity of model complexes can be investigated using reactions like the reduction of DMSO to triphenylphosphine. nih.gov
Spectroscopic Analysis: A wide array of spectroscopic techniques, including UV-Vis, EPR, X-ray absorption, and resonance Raman, are used to probe the electronic structure of both the model complexes and the enzyme active sites. nih.gov This comparison helps to understand the non-innocent nature of the dithiolene ligand, where it actively participates in the redox chemistry of the enzyme. mdpi.com
The synthesis of asymmetrically substituted dithiolene ligands allows for fine-tuning the electronic structure of the ene-dithio moiety, providing deeper insights into how the protein environment modulates the reactivity of the molybdenum cofactor. nih.govresearchgate.net This research not only advances our fundamental understanding of molybdoenzymes but also provides a basis for designing new catalysts for a range of chemical transformations. e-bookshelf.de
Environmental Remediation Research Utilizing this compound Systems (e.g., Heavy Metal Detoxification)
The sulfur-rich nature of this compound and related dithiolene compounds makes them promising candidates for environmental remediation, particularly for the detoxification of heavy metals. The soft sulfur donor atoms have a high affinity for soft metal ions like mercury (Hg), lead (Pb), and cadmium (Cd), which are toxic and persistent environmental pollutants. nih.govnih.gov
Research in this area focuses on two main strategies:
Homogeneous Chelation: Dithiol compounds can act as chelating agents to bind heavy metals. nih.govnih.gov For instance, dithione-halogen adducts have been shown to dissolve toxic metals quantitatively under mild conditions. nih.gov While specific studies on this compound are emerging, the broader class of dithiols like dimercaptosuccinic acid (DMSA) is well-established for its ability to chelate and aid in the removal of heavy metals. nih.gov
Heterogeneous Adsorption using MOFs: A more advanced approach involves incorporating dithiolene units into metal-organic frameworks (MOFs). nih.gov These porous materials can act as highly effective and selective adsorbents. A Zr(IV)-based MOF functionalized with dithiolene units (ZrTST) demonstrated a very high distribution coefficient for mercury uptake from water. nih.gov The dense packing of thiol groups within the ordered framework of the MOF enhances its capacity and selectivity for heavy metal removal. nih.gov
The potential applications extend beyond heavy metal sequestration. Dithiolene complexes are also being investigated for the catalytic degradation of environmental pollutants and for the reduction of CO2. researchgate.netresearchgate.net The development of hybrid materials like hydrogen-bonded organic frameworks (HOFs) and MOFs containing dithiolene complexes offers a structured and tunable platform for various environmental remediation processes. acs.orgmdpi.com
The table below highlights research findings in this area:
| System | Target Pollutant | Mechanism | Key Finding |
| Dithione-halogen adducts | Heavy/precious metals | Chelation/dissolution | Quantitative metal dissolution under mild conditions. nih.gov |
| Zr(IV)-MOF with dithiolene units (ZrTST) | Mercury (Hg²⁺) | Adsorption | High distribution coefficient (Kd) of 1.2 × 10⁶ mL·g⁻¹ for mercury removal from water. nih.gov |
| Nickel bis(dithiolene)-based MOF | Carbon Dioxide (CO₂) | Electrocatalytic Reduction | Highly selective conversion of CO₂. nih.gov |
Future research will likely focus on optimizing the design of these materials for higher efficiency, selectivity, and stability in real-world environmental conditions, and on expanding their application to a wider range of pollutants.
Advances in Scalable Synthesis and Industrial Relevance of 3-Dithiole-4,5-dicarboxylates
For any chemical compound to achieve widespread application, the development of scalable and efficient synthetic methods is paramount. Research into 3-dithiole-4,5-dicarboxylates and its derivatives is increasingly addressing the need for practical, large-scale production.
A common and relatively high-yielding synthesis for dimethyl 2-thioxo-1,this compound involves the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with ethylene (B1197577) trithiocarbonate (B1256668). mdpi.comnih.gov This reaction, typically performed by refluxing in a solvent like toluene (B28343), can achieve yields as high as 85% and is a foundational method for accessing this class of compounds. nih.govfrontiersin.org Modifications of this procedure, such as cooling and precipitation followed by column chromatography, are used to obtain the purified product. uni-greifswald.de
More advanced, one-pot synthesis strategies are also being developed. nih.gov For example, functionalized 2-(thiophen-3(2H)-ylidene)-1,3-dithioles can be synthesized in a single pot starting from the readily available 4,5-dichloro-3H-1,2-dithiole-3-thione. nih.gov Such methods, which reduce the number of intermediate purification steps, are highly desirable for industrial-scale production due to their efficiency and reduced waste generation. The development of protocols for synthesizing functionalized congeners, such as those for dihydropyridines, also points toward the modular and potentially scalable nature of these reactions. nih.gov
The industrial relevance of 3-dithiole-4,5-dicarboxylates is linked to their utility as versatile building blocks and intermediates. chemimpex.com They are precursors for:
Molecular Conductors: The dithiole core is a key component in the synthesis of tetrathiafulvalene (B1198394) (TTF) type molecules, which are essential in the field of electronic materials.
Pharmaceuticals and Agrochemicals: The ability to undergo cycloaddition and other functionalization reactions makes these compounds valuable intermediates in creating complex molecules for drug development and crop protection. chemimpex.com Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate is noted for its potential use in developing anti-inflammatory agents and as a fungicide. chemimpex.com
Advanced Materials: They are used in synthesizing polymers and coatings with enhanced durability. chemimpex.com
Chemical suppliers offer dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate for research and industrial use, indicating an existing supply chain and established demand for this compound as a key chemical intermediate. calpaclab.comspectrumchemical.com Future work will likely focus on developing continuous flow processes and greener synthetic routes to further improve the scalability and economic viability of these valuable compounds. beilstein-journals.orgthieme-connect.com
Q & A
Basic: What established synthetic routes are available for preparing 3-dithiole-4,5-dicarboxylate derivatives?
The most common method involves cycloaddition reactions of dimethyl acetylenedicarboxylate (DMAD) with sulfur-containing precursors. For example:
- Thiocarbonyl-based synthesis : Refluxing DMAD with ethylene trithiocarbonate in toluene under nitrogen yields dimethyl 2-thioxo-1,this compound (60% yield after purification) .
- Phosphite-mediated coupling : Heating DMAD with 2-thioxo-1,3-dithiolane derivatives in trimethyl phosphite at 110°C produces functionalized dithiole-dicarboxylates, as seen in the synthesis of EDT-TTF precursors .
- Carbon disulfide reactions : Tributylphosphine-mediated reactions of DMAD with benzyl isatin and carbon disulfide in CHCl yield indole-fused dithiole derivatives (90% yield) .
Basic: How is single-crystal X-ray diffraction applied to resolve structural ambiguities in this compound derivatives?
X-ray crystallography is critical for confirming regioisomerism and stereochemistry. For example, in a cycloadduct formed from DMAD and 2-chloroprop-2-enethioamide, initial NMR and mass spectrometry data were insufficient to distinguish between possible isomers. Single-crystal analysis unambiguously assigned the structure as dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,this compound . The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness with high-resolution data .
Advanced: What computational strategies are employed to analyze electronic properties of this compound-based materials?
Density Functional Theory (DFT) calculations are used to model electron density distributions and predict conducting properties. For example:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π–π stacking, hydrogen bonds) in crystal structures, as demonstrated for indole-fused dithiole derivatives .
- Electron-donating capacity : DFT studies on 1,3-dithiol-2-ylidenes reveal their utility as building blocks for organic conductors due to high electron-donating properties .
Advanced: How can researchers address contradictions in spectroscopic data during structural assignment?
Contradictions often arise in distinguishing regioisomers or tautomers. A systematic approach includes:
- Complementary techniques : Combine H/C NMR, IR, and high-resolution mass spectrometry. For example, IR bands at 1721–1742 cm confirm ester carbonyl groups in dithiole-dicarboxylates .
- Crystallographic validation : When spectroscopic data are inconclusive (e.g., ambiguous NOE correlations), single-crystal X-ray analysis provides definitive proof, as seen in cycloadduct studies .
Basic: What purification methods are optimal for isolating this compound derivatives post-synthesis?
- Recrystallization : Use toluene-pentane or methylene chloride-methanol systems to precipitate pure products (e.g., 53% yield for dimethyl 2-thioxo-1,this compound) .
- Column chromatography : Employ silica gel with dichloromethane/hexane gradients for polar derivatives .
- Low-temperature precipitation : Chilling reaction mixtures at −20°C with n-hexane enhances crystal purity .
Advanced: How can reaction conditions be optimized to improve yields of dithiole-dicarboxylate cycloadducts?
- Solvent selection : Anhydrous toluene minimizes side reactions compared to xylene, which causes discoloration and lower yields .
- Catalyst screening : Tributylphosphine accelerates carbon disulfide incorporation in indole-dithiole hybrids .
- Temperature control : Refluxing at 110°C for 5–10 hours balances reaction completion and decomposition risks .
Advanced: What strategies mitigate data inconsistencies in crystallographic refinement of dithiole derivatives?
- High-resolution data collection : Use synchrotron radiation for twinned or low-symmetry crystals.
- Validation tools : SHELXL’s TWIN and BASF commands adjust for twinning, while the R factor monitors refinement accuracy .
- Hydrogen atom placement : Geometrically constrain H atoms with riding models (C–H = 0.93–0.97 Å) to reduce overparameterization .
Basic: How are π–π interactions quantified in dithiole-dicarboxylate crystal structures?
Centroid-to-centroid distances and dihedral angles between aromatic rings are measured using software like Mercury or OLEX2. For instance, in a benzyl-indole-dithiole hybrid, π–π interactions between adjacent rings were observed at 3.727 Å, stabilizing the crystal lattice .
Advanced: How do researchers validate synthetic pathways for novel dithiole-dicarboxylate analogs?
- Mechanistic studies : Track reaction intermediates via P NMR in phosphite-mediated couplings .
- Isotopic labeling : Use C-labeled DMAD to confirm cycloaddition regiochemistry via C NMR .
Advanced: What role do dithiole-dicarboxylates play in materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
